N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
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Overview
Description
N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated quinoline derivative with butylamine and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated benzamide.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.
Biological Studies: It can be employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Lacks the chloro and quinoline substituents, resulting in different chemical properties and biological activities.
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Similar structure but lacks the butyl group, which may affect its solubility and bioavailability.
N-butyl-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, leading to different reactivity and biological activity.
Uniqueness
N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is unique due to the presence of both the butyl and chloro substituents, as well as the quinoline moiety
Properties
IUPAC Name |
N-butyl-2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-4-11-25(22(27)18-7-5-6-8-19(18)23)14-17-13-16-10-9-15(2)12-20(16)24-21(17)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRNSUIRZLXQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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